molecular formula C11H17BrN2O B15152426 5-Bromo-2-[3-(dimethylamino)propoxy]aniline

5-Bromo-2-[3-(dimethylamino)propoxy]aniline

Cat. No.: B15152426
M. Wt: 273.17 g/mol
InChI Key: WPEYXCHQHVYBBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[3-(dimethylamino)propoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[3-(dimethylamino)propoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various amino derivatives .

Scientific Research Applications

5-Bromo-2-[3-(dimethylamino)propoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[3-(dimethylamino)propoxy]aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-[3-(dimethylamino)propoxy]phenol: Similar structure but with a phenol group instead of an aniline group.

    5-Bromo-2-[3-(dimethylamino)propoxy]benzaldehyde: Contains an aldehyde group instead of an aniline group.

    5-Bromo-2-[3-(dimethylamino)propoxy]benzoic acid: Contains a carboxylic acid group instead of an aniline group.

Uniqueness

5-Bromo-2-[3-(dimethylamino)propoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the dimethylamino group allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

IUPAC Name

5-bromo-2-[3-(dimethylamino)propoxy]aniline

InChI

InChI=1S/C11H17BrN2O/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3

InChI Key

WPEYXCHQHVYBBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)Br)N

Origin of Product

United States

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